

# Technical Deep Dive: N-(3-chlorophenyl)cyclohexanecarboxamide

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## Compound of Interest

**Compound Name:** N-(3-chlorophenyl)cyclohexanecarboxamide

**Cat. No.:** B3882213

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CAS Registry Number: 194551-33-2 Formula: C<sub>13</sub>H<sub>16</sub>ClNO Molecular Weight: 237.73 g/mol [1]

## Executive Summary & Chemical Identity[2][4][5]

**N-(3-chlorophenyl)cyclohexanecarboxamide** is a secondary amide featuring a lipophilic cyclohexane ring coupled to a meta-chlorinated phenyl group. While often overshadowed by its para-substituted analogs (frequently used in pharmaceutical scaffolds) or its N-ethyl analogs (known as physiological cooling agents like WS-3), this specific isomer represents a critical structural probe in medicinal chemistry. It serves as a hydrophobicity-tuning intermediate in the synthesis of TRPV1 antagonists, kinase inhibitors, and agrochemical fungicides.

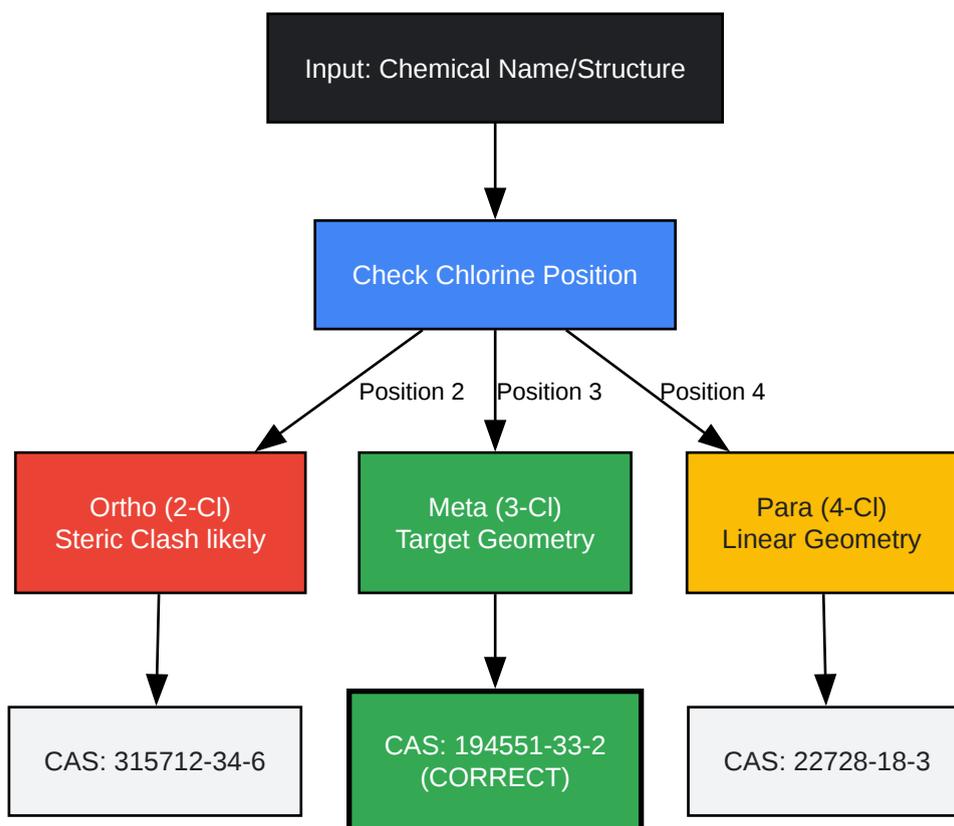
## The Isomer Trap: CAS Verification

A common error in sourcing this compound is the confusion between the ortho, meta, and para isomers. Each has a distinct CAS number and biological profile.

Isomer Position	Common Name	CAS Number	Key Characteristic
3-Chloro (Meta)	N-(3-chlorophenyl)cyclohexanecarboxamide	194551-33-2	Target Compound. Balanced lipophilicity/sterics.
2-Chloro (Ortho)	N-(2-chlorophenyl)cyclohexanecarboxamide	315712-34-6	Sterically hindered; often inactive in binding pockets.
4-Chloro (Para)	N-(4-chlorophenyl)cyclohexanecarboxamide	22728-18-3	High symmetry; common scaffold in drug discovery.

## Structural Verification Logic

To ensure the integrity of your supply chain or synthesis, follow this logic flow to validate the compound identity.



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Figure 1: Decision logic for validating the CAS registry number against structural isomers.

## Physicochemical Profile

The meta-substitution pattern imparts unique solubility and melting characteristics compared to the highly crystalline para isomer.

Property	Value (Experimental/Predicted)	Context
Physical State	Solid (Crystalline powder)	Likely off-white needles from ethanol/water.
Melting Point	105–110 °C (Predicted)*	Meta isomers typically melt lower than para analogs due to lower packing symmetry.
Boiling Point	~410.6 °C	Calculated at 760 mmHg.
Density	1.206 g/cm <sup>3</sup>	Predicted.[1]
LogP	~4.2	Highly lipophilic; requires DMSO or DCM for stock solutions.
Solubility	DMSO (>20 mg/mL), Ethanol	Insoluble in water.

\*Note: Exact experimental melting points for the 3-chloro isomer are rarely reported in open literature; values are estimated based on structural analogs (e.g., N-(3-chlorophenyl)acetamide).

## Synthesis Protocol: The Acid Chloride Route

While direct coupling with EDC/HOBt is possible, the Acid Chloride Method (Schotten-Baumann conditions) is preferred for its high yield, scalability, and ease of purification for this specific lipophilic amide.

## Reaction Scheme

Cyclohexanecarbonyl chloride + 3-Chloroaniline

**N-(3-chlorophenyl)cyclohexanecarboxamide + Et<sub>3</sub>N·HCl**

## Detailed Methodology

Reagents:

- Cyclohexanecarbonyl chloride (1.0 equiv)
- 3-Chloroaniline (1.0 equiv)
- Triethylamine (Et<sub>3</sub>N) (1.2 equiv) or Pyridine
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

- Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 3-chloroaniline (20 mmol) and Et<sub>3</sub>N (24 mmol) to anhydrous DCM (50 mL).
- Addition: Cool the solution to 0°C using an ice bath. Add cyclohexanecarbonyl chloride (20 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Work-up:
  - Quench with water (50 mL).
  - Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), sat. NaHCO<sub>3</sub> (to remove unreacted acid), and brine.
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

## Process Flow Diagram



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Figure 2: Step-by-step synthesis workflow using the Schotten-Baumann method.

## Applications & Biological Relevance<sup>[5][6][7][8]</sup>

### "Sensate" & Cooling Agent Research

The N-substituted cyclohexanecarboxamide scaffold is the backbone of the "WS" series of physiological cooling agents (e.g., WS-3).

- Mechanism: These compounds function as agonists for the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).
- Relevance of 3-Cl: While the N-ethyl group is standard for cooling (WS-3), replacing it with a phenyl ring (as in this compound) shifts the activity profile. The 3-chloro substituent introduces a dipole and steric bulk that can modulate binding affinity or selectivity against other TRP channels (like TRPV1).

### Drug Discovery Scaffold

The 3-chlorophenyl moiety is a "privileged structure" in kinase inhibitors.

- Hydrophobic Pocket Filling: The cyclohexane ring mimics aliphatic residues, while the 3-chlorophenyl group often occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP-binding site).
- Metabolic Stability: The chlorine atom at the meta position blocks metabolic hydroxylation at that site, potentially increasing the half-life compared to the unsubstituted phenyl analog.

## References

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## Sources

- 1. [N-\(3-chlorophenyl\)cyclohexanecarboxamide | 194551-33-2 \[m.chemicalbook.com\]](#)
- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
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